molecular formula C10H20NP B14610356 (Di-tert-butylphosphanyl)acetonitrile CAS No. 58309-94-7

(Di-tert-butylphosphanyl)acetonitrile

Cat. No.: B14610356
CAS No.: 58309-94-7
M. Wt: 185.25 g/mol
InChI Key: DLJOZUCDEKWNID-UHFFFAOYSA-N
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Description

(Di-tert-butylphosphanyl)acetonitrile is an organophosphorus compound characterized by the presence of a phosphanyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Di-tert-butylphosphanyl)acetonitrile typically involves the reaction of di-tert-butylphosphine with acetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the deprotonation of acetonitrile, followed by nucleophilic attack on the phosphine, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Di-tert-butylphosphanyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphorus-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce primary amines. Substitution reactions result in the formation of new organophosphorus compounds.

Scientific Research Applications

(Di-tert-butylphosphanyl)acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (Di-tert-butylphosphanyl)acetonitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The nitrile group can undergo various transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Di-tert-butylphosphanyl)acetonitrile include:

    Di-tert-butylphosphine: A related phosphine compound with similar reactivity.

    Acetonitrile: A simple nitrile compound used as a solvent and reagent in organic synthesis.

    Di-tert-butylphosphanyl derivatives: Various derivatives with different substituents on the phosphanyl group.

Uniqueness

This compound is unique due to the combination of the phosphanyl and nitrile groups, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.

Properties

CAS No.

58309-94-7

Molecular Formula

C10H20NP

Molecular Weight

185.25 g/mol

IUPAC Name

2-ditert-butylphosphanylacetonitrile

InChI

InChI=1S/C10H20NP/c1-9(2,3)12(8-7-11)10(4,5)6/h8H2,1-6H3

InChI Key

DLJOZUCDEKWNID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(CC#N)C(C)(C)C

Origin of Product

United States

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